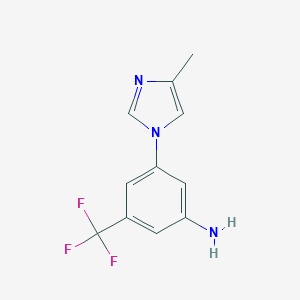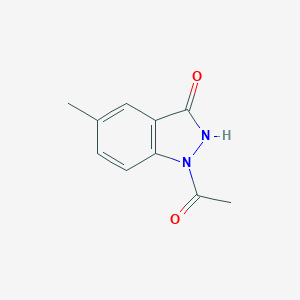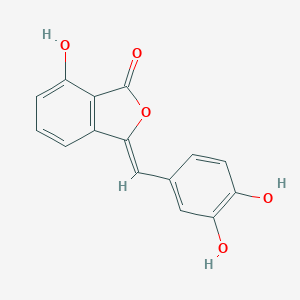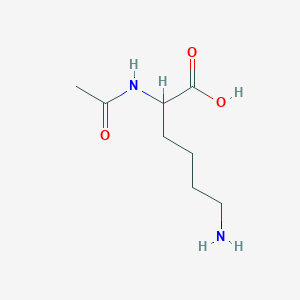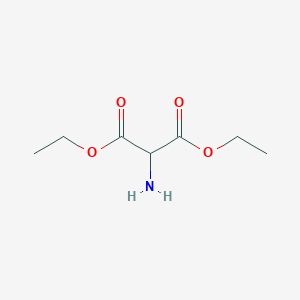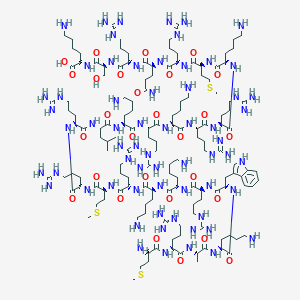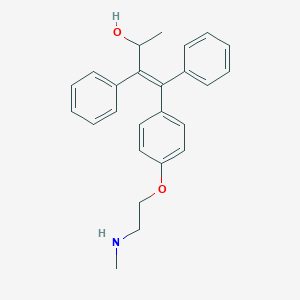
alpha-Hydroxy-N-desmethyltamoxifen
概要
説明
Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen, a drug commonly used in the treatment of breast cancer. It has been implicated in the metabolic activation of tamoxifen, leading to the formation of DNA adducts in rat liver cells, which may contribute to its genotoxic effects and potential carcinogenicity . The compound has been shown to form DNA adducts in the absence of metabolizing enzymes, suggesting a direct interaction with DNA .
Synthesis Analysis
The synthesis of alpha-Hydroxy-N-desmethyltamoxifen has been reported in studies where it was used to characterize the major DNA adducts formed by this metabolite in vitro and in vivo . Additionally, alpha-acetoxy-N-desmethyltamoxifen was synthesized as a model activated metabolite of N-desmethyltamoxifen, which further supports the role of alpha-Hydroxy-N-desmethyltamoxifen in the formation of DNA adducts .
Molecular Structure Analysis
Alpha-Hydroxy-N-desmethyltamoxifen has been structurally characterized, and its metabolites have been identified using techniques such as mass spectrometry and HPLC-electrospray ionization MS. These studies have helped to elucidate the metabolic pathways of tamoxifen and its analogs, confirming that alpha-hydroxylation is a key step in the formation of DNA-reactive metabolites .
Chemical Reactions Analysis
The metabolic activation of alpha-Hydroxy-N-desmethyltamoxifen involves its conversion to a highly reactive sulfate ester, which can then form DNA adducts . The formation of these adducts has been demonstrated in rat liver cells and is thought to be a critical step in the genotoxicity of tamoxifen . The R-isomer of alpha-Hydroxy-N-desmethyltamoxifen has been shown to form more DNA adducts than the S-isomer, indicating stereoselective metabolic activation .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of alpha-Hydroxy-N-desmethyltamoxifen are not detailed in the provided papers, the compound's reactivity with DNA and its susceptibility to further metabolic activation, such as sulfation, are well-documented . The compound's ability to form DNA adducts without additional metabolic enzymes suggests it has a high affinity for DNA . Additionally, the use of deuterium-labeled tamoxifen analogs has provided insights into the metabolic processes and the significant isotope effects associated with alpha-hydroxylation .
科学的研究の応用
Metabolic Activation and Pharmacogenetics
alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of Tamoxifen, a drug widely used in treating estrogen receptor-α-positive breast cancer. The effectiveness of Tamoxifen depends significantly on its metabolic activation by cytochrome P450 enzymes, resulting in active metabolites like alpha-Hydroxy-N-desmethyltamoxifen and endoxifen. Understanding the impact of genetic polymorphisms on the metabolism of Tamoxifen and its metabolites is crucial for personalizing treatment and improving patient response rates. Despite the identified effects of various genetic polymorphisms on the pharmacokinetics and pharmacodynamics of Tamoxifen and its metabolites, the role of pharmacogenetics in tailoring treatment is still under investigation and has not reached a consensus (de Vries Schultink et al., 2015).
Mechanism of Action and Therapeutic Potential
The metabolites of Tamoxifen, including alpha-Hydroxy-N-desmethyltamoxifen, have been critical in understanding the drug's mechanism of action and exploring its therapeutic potential beyond breast cancer treatment. The study of Tamoxifen and its derivatives has spurred the development of new agents with reduced side effects and broader therapeutic targets. The continuous efforts in synthesizing novel Tamoxifen derivatives aim to uncover the drug's mechanism of action further and discover new pharmacologically potent agents for various therapeutic applications (Shagufta & Ahmad, 2018).
Bioanalytical Methods and Pharmacokinetics
The pharmacokinetics of Tamoxifen and its metabolites, including alpha-Hydroxy-N-desmethyltamoxifen, have been extensively studied. An array of bioanalytical methods has been developed for the identification and quantification of Tamoxifen and its phase I metabolites in biological samples. The advancements in techniques such as liquid chromatography coupled to mass spectrometry have facilitated the understanding of Tamoxifen's metabolism, providing a foundation for pharmacokinetic and pharmacodynamic studies that support its therapeutic applications (Teunissen et al., 2010).
作用機序
Target of Action
Alpha-Hydroxy-N-desmethyltamoxifen, a metabolite of tamoxifen, primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in the growth and development of breast tissue .
Mode of Action
The compound interacts with its targets, the ERs, in a unique way. In breast tissue, it acts as an antagonist of the estrogen receptor via its active metabolite, hydroxytamoxifen . In other tissues such as the endometrium, it behaves as anagonist , thus it may be characterized as a mixed agonist/antagonist .
Biochemical Pathways
The compound is part of a series of tamoxifen metabolites that exhibit a range of partial agonist and antagonist activities for ER-mediated effects .
Pharmacokinetics
The pharmacokinetics of alpha-Hydroxy-N-desmethyltamoxifen is influenced by the cytochrome P450 (CYP) 2D6 genotype of the patient . Medications commonly prescribed to patients on tamoxifen therapy can also inhibit the production of this metabolite . This suggests that the compound’s ADME properties and bioavailability are subject to individual genetic variations and concomitant medication use.
Result of Action
The compound’s action results in the inhibition of estrogen-stimulated breast cancer cell proliferation and the regulation of estrogen-responsive genes . It has essentially equivalent activity to the potent metabolite 4-hydroxy tamoxifen (4-OH-tam), often described as the active metabolite of tamoxifen .
Action Environment
The action, efficacy, and stability of alpha-Hydroxy-N-desmethyltamoxifen are influenced by environmental factors such as the patient’s CYP2D6 status and the concomitant administration of drugs that inhibit CYP2D6 activity . These factors have the potential to affect the response to tamoxifen therapy .
Safety and Hazards
将来の方向性
The metabolism of tamoxifen, from which alpha-Hydroxy-N-desmethyltamoxifen is derived, is being redefined in light of several important pharmacological observations . Recent studies have identified 4-hydroxy N-desmethyltamoxifen (endoxifen) as an important metabolite of tamoxifen necessary for antitumor actions . This suggests that significant numbers of women might not receive optimal benefit from tamoxifen treatment, which has implications for breast cancer treatment and prevention .
特性
IUPAC Name |
(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREXPZNIZPCGIV-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344152 | |
| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxy-N-desmethyltamoxifen | |
CAS RN |
162070-61-3 | |
| Record name | alpha-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-Hydroxy-N-desmethyltamoxifen exert its genotoxic effects?
A: Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen that exhibits genotoxic properties, primarily in the liver. It forms DNA adducts, which are alterations in the DNA structure caused by the covalent binding of the metabolite. Research suggests that alpha-Hydroxy-N-desmethyltamoxifen undergoes metabolic activation in the liver, primarily through sulfotransferase enzymes. This activation leads to the formation of a reactive carbocation, which can then attack and bind to DNA, forming the adducts [, , ].
Q2: Is there a difference in the genotoxicity of the two enantiomers of alpha-Hydroxy-N-desmethyltamoxifen?
A: Yes, research has shown that the R-enantiomer of alpha-Hydroxy-N-desmethyltamoxifen is significantly more genotoxic than the S-enantiomer. In rat hepatocytes, the R-enantiomer formed ten times more DNA adducts than the S-enantiomer. This difference is attributed to the R-enantiomer being a more favorable substrate for sulfotransferase enzymes, leading to a greater generation of the reactive carbocation responsible for DNA adduct formation [].
Q3: What is the primary DNA adduct formed by alpha-Hydroxy-N-desmethyltamoxifen?
A: Studies have identified (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen as the major DNA adduct formed by alpha-Hydroxy-N-desmethyltamoxifen. This adduct was observed both in vitro, using alpha-sulfoxy-N-desmethyltamoxifen, and in vivo, in the livers of rats treated with tamoxifen or alpha-Hydroxy-N-desmethyltamoxifen [].
Q4: Does the formation of DNA adducts by tamoxifen and its metabolites occur in organs other than the liver?
A: While tamoxifen and alpha-Hydroxy-N-desmethyltamoxifen induce DNA adduct formation in the liver, studies show limited evidence of adduct formation in other organs. Research in rats found no significant increase in DNA adducts in the uterus, spleen, thymus, bone marrow, stomach, kidney, or colon after treatment with tamoxifen or alpha-Hydroxy-N-desmethyltamoxifen [, ].
Q5: What is the potential role of specific cytochrome P450 enzymes in the formation of alpha-Hydroxy-N-desmethyltamoxifen?
A: While the specific enzymes responsible for the formation of alpha-Hydroxy-N-desmethyltamoxifen have not been definitively identified, research suggests that several cytochrome P450 enzymes may play a role. One study identified alpha-hydroxy-N-desmethyltamoxifen as a novel metabolite produced during the incubation of tamoxifen with rat liver microsomes, implicating the involvement of cytochrome P450 enzymes in its formation []. Further investigation is needed to fully elucidate the specific enzymes and pathways involved.
Q6: What are the implications of the organ-specific genotoxicity of tamoxifen for its carcinogenicity in humans?
A: The observation that tamoxifen primarily forms DNA adducts in the liver but not in other tissues, such as the uterus, suggests that it may act through different carcinogenic mechanisms in different organs. While the formation of DNA adducts points to a genotoxic mechanism in the liver, the lack of adducts in the uterus suggests a non-genotoxic mechanism might be responsible for tumor formation in this organ []. Understanding these organ-specific mechanisms is crucial for assessing the potential risks and benefits of tamoxifen use in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



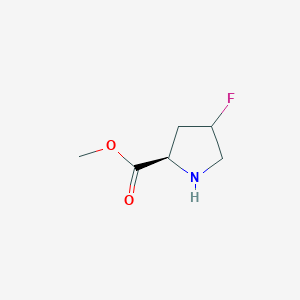

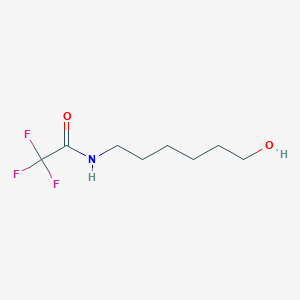
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
